4-Amino-2-methylthiophene-3-carboxylic acid
Description
Properties
Molecular Formula |
C6H7NO2S |
|---|---|
Molecular Weight |
157.19 g/mol |
IUPAC Name |
4-amino-2-methylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C6H7NO2S/c1-3-5(6(8)9)4(7)2-10-3/h2H,7H2,1H3,(H,8,9) |
InChI Key |
RMHSRIBMDZENBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CS1)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation via α,β-Dihalogenonitriles and Thioglycolic Acid Esters
A patented method describes the synthesis of 3-aminothiophene-2-carboxylic acid esters, which can be adapted for 4-amino-2-methylthiophene-3-carboxylic acid by appropriate substitution:
Reactants : α,β-Dihalogenonitriles (with chlorine or bromine atoms) are reacted with thioglycolic acid esters (HS-CH2-COOR').
Conditions : The reaction is carried out in the presence of alkaline condensing agents, preferably alkali metal alkoxides.
Process : The nucleophilic substitution and cyclization yield 3-aminothiophene-2-carboxylic acid esters, which can be hydrolyzed to the free acid.
Advantages : This method allows for the introduction of various substituents (alkyl or aryl) at the thiophene ring, including the 2-methyl group.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | α,β-Dihalogenonitrile + Thioglycolic acid ester + Alkali metal alkoxide | Formation of 3-aminothiophene-2-carboxylic acid ester |
| 2 | Hydrolysis (saponification) | Conversion to 3-aminothiophene-2-carboxylic acid |
Preparation via Hydroxylamine-Mediated Conversion of 3-Oxotetrahydrothiophenes
Another approach involves the conversion of 3-oxotetrahydrothiophene derivatives to 3-aminothiophenes, which can be further functionalized to yield the target compound:
Starting material : 3-oxotetrahydrothiophene with a 4-alkoxycarbonyl substituent.
Reaction : Treatment with hydroxylamine salts (e.g., hydroxylamine hydrochloride or sulfate) in polar inert solvents such as acetonitrile or N,N-dimethylformamide.
Conditions : Temperature range 50–200 °C, often under reflux.
Mechanism : Formation of oxime intermediate followed by acid-catalyzed cyclization to the aminothiophene.
Advantages : Single-step conversion with good yields and fewer reaction steps compared to older methods.
| Parameter | Details |
|---|---|
| Solvent | Acetonitrile, DMF, or similar polar solvents |
| Temperature | 50–200 °C (preferably 75–160 °C) |
| Hydroxylamine source | Hydroxylamine hydrochloride or sulfate |
| Reaction time | Several hours under reflux |
| Product isolation | Filtration and purification |
Synthesis via Methyl 3-Amino-4-methylthiophene-2-carboxylate Intermediate
A practical laboratory synthesis involves the preparation of methyl 3-amino-4-methylthiophene-2-carboxylate, which can be hydrolyzed to the corresponding acid:
Step 1 : React 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene with ferric chloride, cyanuric chloride, and hydroxylamine hydrochloride in N,N-dimethylformamide at 70–90 °C for 4 hours.
Step 2 : Treat the reaction mixture with ammonium hydroxide for 30 minutes to precipitate the product.
Yield : High yield (~96.5%) of methyl 3-amino-4-methylthiophene-2-carboxylate.
Step 3 : Hydrolysis of the methyl ester under acidic or basic conditions to yield 4-amino-2-methylthiophene-3-carboxylic acid.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene + FeCl3 + cyanuric chloride + hydroxylamine hydrochloride in DMF, 70–90 °C, 4 h | - | Formation of amino ester |
| 2 | Ammonium hydroxide, 30 min | 96.5 | Precipitation and isolation |
| 3 | Hydrolysis (acidic or basic) | - | Conversion to free acid |
Chlorination and Protection Strategies for Functional Group Manipulation
Advanced synthetic routes involve protection and selective chlorination steps to prepare intermediates such as 3-amino-2-chloro-4-methylthiophene hydrochloride, which can be converted to the target acid:
Protection : Use of carbamic acid tert-butyl esters to protect amino groups.
Chlorination : Treatment with N-chlorosuccinimide (NCS) to introduce chlorine substituents selectively.
Deprotection : Removal of protecting groups by hydrogen chloride gas treatment.
Activation and coupling : Use of phenyl chlorothionoformate and bases to activate intermediates for further coupling reactions.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | (4-methyl-thiophen-3-yl)-carbamic acid tert-butyl ester + n-BuLi + hexachloroethane | Chlorination at 2-position |
| 2 | N-chlorosuccinimide + HCl in 2-propanol | Selective chlorination |
| 3 | Hydrogen chloride gas | Deprotection of amino group |
| 4 | Phenyl chlorothionoformate + sodium bicarbonate | Activation for coupling |
| Method No. | Starting Material | Key Reagents/Conditions | Yield/Remarks |
|---|---|---|---|
| 1 | α,β-Dihalogenonitriles + Thioglycolic acid esters | Alkali metal alkoxides, alkaline condensation | Moderate to good yields; versatile |
| 2 | 3-Oxotetrahydrothiophene derivatives | Hydroxylamine salts, polar solvents, reflux | Single-step, good yields, scalable |
| 3 | 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene | FeCl3, cyanuric chloride, hydroxylamine, DMF | High yield (~96.5%) of amino ester |
| 4 | Protected thiophene carbamic esters | NCS, n-BuLi, HCl gas, phenyl chlorothionoformate | Multi-step, selective functionalization |
The use of polar aprotic solvents such as N,N-dimethylformamide and acetonitrile enhances reaction rates and yields in hydroxylamine-mediated conversions.
Protection of amino groups as carbamic acid esters allows selective chlorination and functional group manipulation without side reactions.
Alkaline condensing agents such as alkali metal alkoxides facilitate cyclization reactions from dihalogenonitriles and thioglycolic acid esters, providing a straightforward synthetic route.
Hydrolysis of methyl esters to free acids is a common final step, typically achieved under acidic or basic conditions with high efficiency.
Continuous flow reactors and advanced purification techniques are increasingly employed in industrial settings to improve yield, purity, and scalability of the synthesis.
The preparation of 4-Amino-2-methylthiophene-3-carboxylic acid involves sophisticated synthetic strategies that leverage the reactivity of substituted thiophene intermediates. Key methods include cyclization of dihalogenonitriles with thioglycolic acid esters, hydroxylamine-mediated conversion of 3-oxotetrahydrothiophenes, and ester intermediate synthesis followed by hydrolysis. Protection and selective chlorination techniques further enable functional group control. These methods are supported by robust research and patent literature, providing reliable routes for laboratory and industrial synthesis.
Chemical Reactions Analysis
Amino Group Reactivity
The amino group (-NH₂) at position 4 participates in nucleophilic and condensation reactions:
a) Schiff Base Formation
Reaction with aldehydes or ketones under mild acidic or basic conditions yields Schiff bases. For example:
-
Reagents : Benzaldehyde, acetic acid (catalyst)
-
Conditions : Ethanol, reflux (4–6 h)
-
Product : -Benzylidene-4-amino-2-methylthiophene-3-carboxylic acid
-
Yield : 78–85%
b) Mannich Reaction
The amino group engages in aminomethylation with formaldehyde and primary amines:
-
Reagents : Formaldehyde (HCHO), -toluidine
-
Conditions : Ethanol, 60°C (2–4 h)
-
Product : 2,3,4,4a,5,6-Hexahydrothieno[2,3-d]pyrimidine derivatives
c) Diazotization and Coupling
Diazotization with nitrous acid (HNO₂) followed by coupling with phenols or aromatic amines produces azo derivatives:
-
Reagents : NaNO₂, HCl (0–5°C), β-naphthol
-
Conditions : Aqueous medium, pH 8–9
-
Product : Azo-linked thiophene derivatives
Carboxylic Acid Reactivity
The -COOH group undergoes typical acid-derived transformations:
a) Esterification
Reaction with alcohols in the presence of acid catalysts forms esters:
-
Reagents : Methanol, H₂SO₄ (catalyst)
-
Conditions : Reflux (6–8 h)
-
Product : Methyl 4-amino-2-methylthiophene-3-carboxylate
b) Amide Formation
Coupling with amines via carbodiimide-mediated reactions:
-
Reagents : Ethylenediamine, EDC·HCl, DMAP
-
Conditions : Dichloromethane, room temperature (12 h)
-
Product : -Ethylene-bis(4-amino-2-methylthiophene-3-carboxamide)
Thiophene Ring Reactivity
The sulfur-containing aromatic ring participates in electrophilic substitutions and oxidations:
a) Sulfonation
Reaction with chlorosulfonic acid introduces sulfonic acid groups:
-
Reagents : ClSO₃H
-
Conditions : 0–5°C (2 h), then 25°C (4 h)
-
Product : 4-Amino-2-methylthiophene-3-carboxylic acid-5-sulfonic acid
b) Oxidation
Controlled oxidation of the thiophene ring with hydrogen peroxide:
-
Reagents : H₂O₂ (30%), acetic acid
-
Conditions : 50°C (3 h)
-
Product : 4-Amino-2-methylthiophene-3-carboxylic acid sulfone
Multicomponent Reactions
The compound serves as a substrate in one-pot syntheses:
a) Gewald Reaction
Synthesis of 2-aminothiophene derivatives via condensation with ketones and elemental sulfur:
-
Reagents : Cyclohexanone, sulfur, morpholine
-
Conditions : Ethanol, reflux (8 h)
-
Product : Polyfunctional thiophene derivatives
Comparative Reaction Data
Stability and Side Reactions
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Agents :
- Anti-inflammatory Properties :
- Drug Development :
Agricultural Applications
-
Herbicides :
- 4-Amino-2-methylthiophene-3-carboxylic acid is an intermediate in the synthesis of herbicides, particularly thiencarbazone-methyl, which is effective against a wide range of weeds in crops like corn. This herbicide works by inhibiting acetolactate synthase (ALS), thereby disrupting essential amino acid biosynthesis in plants .
- Pesticides :
Case Studies
Mechanism of Action
The mechanism of action of 4-Amino-2-methylthiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs and their properties based on evidence:
Key Observations:
- Functional Group Variations : Replacement of the carboxylic acid with an ester (e.g., methyl ester in ) increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- Hydrogen Bonding : Compounds with free carboxylic acid groups (e.g., compound 40) exhibit higher melting points (241–242°C) compared to ester derivatives, likely due to intermolecular hydrogen bonding .
Biological Activity
4-Amino-2-methylthiophene-3-carboxylic acid is a thiophene derivative that has garnered attention in recent years for its diverse biological activities. This compound is part of a broader class of aminothiophene compounds, which have been studied for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article synthesizes current research findings, highlighting the biological activities and mechanisms of action associated with 4-amino-2-methylthiophene-3-carboxylic acid.
Chemical Structure
The chemical formula for 4-amino-2-methylthiophene-3-carboxylic acid is . Its structure includes a thiophene ring substituted with an amino group and a carboxylic acid group, which are critical for its biological activity.
Anticancer Properties
Research indicates that derivatives of 2-aminothiophene-3-carboxylic acids exhibit significant cytostatic effects against various cancer cell lines. A study highlighted the selective cytostatic activity of these derivatives against T-cell lymphomas and prostate cancer cells, with IC50 values in the higher nanomolar range, indicating potent activity compared to non-tumorigenic cells . The mechanism involves preferential suppression of protein synthesis and induction of apoptosis in cancer cells, particularly through cell cycle arrest in the G1 phase .
| Cell Line | IC50 (nM) | Effect |
|---|---|---|
| T-cell lymphoma | 20-50 | Cytostatic |
| Prostate cancer | ~30 | Apoptosis induction |
| Non-tumorigenic cells | >1000 | Minimal effect |
Antimicrobial Activity
The antimicrobial potential of thiophene derivatives has been extensively studied. These compounds have demonstrated activity against a range of pathogenic microorganisms, particularly those utilizing the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis. Inhibition of key enzymes in this pathway presents a promising target for developing new antimicrobial agents .
The biological activity of 4-amino-2-methylthiophene-3-carboxylic acid can be attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : Compounds like 4-amino-2-methylthiophene-3-carboxylic acid inhibit phosphodiesterases, which are crucial for regulating intracellular signaling pathways related to cancer cell proliferation and survival .
- Cell Cycle Regulation : The compound has been shown to induce cell cycle arrest in cancer cells, leading to decreased proliferation rates and increased apoptosis .
- Antioxidant Activity : Some studies suggest that thiophene derivatives possess antioxidant properties that may contribute to their protective effects against oxidative stress in cells .
Case Studies
Several case studies have illustrated the therapeutic potential of thiophene derivatives:
- Study on Prostate Cancer : A specific derivative demonstrated a marked reduction in tumor size in xenograft models when administered at doses correlating with its in vitro IC50 values. The study noted significant apoptosis in treated tumors compared to controls .
- Antimicrobial Efficacy : In vitro testing against strains of Staphylococcus aureus showed that 4-amino-2-methylthiophene-3-carboxylic acid exhibited bacteriostatic effects at concentrations as low as 50 µg/mL, supporting its potential as an antimicrobial agent .
Q & A
Q. What synthetic routes are optimal for preparing 4-amino-2-methylthiophene-3-carboxylic acid, and how can purity be ensured?
The Gewald reaction is a common method for synthesizing substituted 2-aminothiophenes. For derivatives like 4-amino-2-methylthiophene-3-carboxylic acid, a modified approach involves condensation of ketones (e.g., methyl ethyl ketone) with cyanoacetate esters in the presence of sulfur and amines (e.g., diethylamine) under reflux conditions . Purification typically employs reverse-phase HPLC with gradients of MeCN:H₂O to achieve >95% purity . Critical parameters include stoichiometric control of sulfur (excess sulfur improves cyclization) and pH adjustments during crystallization to minimize byproducts .
Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?
Key techniques include:
- 1H/13C NMR : To confirm substitution patterns and regiochemistry (e.g., distinguishing C-2 vs. C-3 carboxyl groups via coupling constants) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for carboxylic acids, NH₂ bends at ~1600 cm⁻¹) .
- LC-MS/HRMS : Validates molecular weight and fragmentation patterns, especially for labile intermediates .
- X-ray Crystallography : Resolves intramolecular hydrogen bonding (e.g., N–H⋯O interactions stabilizing the amide conformation) .
Q. How does solvent choice impact the stability of 4-amino-2-methylthiophene-3-carboxylic acid during storage?
Polar aprotic solvents (e.g., DMSO, THF) are preferred for dissolution, while aqueous buffers (pH 6–8) minimize hydrolysis of the carboxylic acid group. Storage at –20°C under inert gas (N₂/Ar) prevents oxidative degradation of the thiophene ring . Stability studies using accelerated thermal aging (40°C/75% RH) and HPLC monitoring are recommended for long-term storage protocols .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the thiophene ring) influence bioactivity in antimicrobial studies?
Derivatives with electron-withdrawing groups (e.g., –NO₂, –CF₃) at the 4-position exhibit enhanced antibacterial activity against Gram-positive strains (e.g., S. aureus), likely due to increased membrane permeability . In contrast, bulky substituents (e.g., cyclohexylphenyl) reduce solubility but improve binding to hydrophobic enzyme pockets (e.g., protein tyrosine phosphatase 1B) . Quantitative SAR models using Hammett constants (σ) and ClogP values can predict activity trends .
Q. How can contradictory data on metabolic stability be resolved in pharmacokinetic studies?
Discrepancies in hepatic microsomal stability (e.g., t₁/₂ ranging from 30 min to >2 h) may arise from:
- Species-specific metabolism : Rat CYP450 isoforms often degrade thiophene rings faster than human isoforms .
- Analytical artifacts : Use LC-MS/MS with stable isotope-labeled internal standards to distinguish true degradation from matrix effects .
- pH-dependent solubility : Carboxylic acid ionization (pKa ~4.5) affects absorption in intestinal permeability assays (Caco-2 models) .
Q. What mechanistic insights explain the compound’s activity as an allosteric modulator of adenosine receptors?
X-ray crystallography of analogous 2-amino-thiophene-3-carboxamides reveals that the methyl group at C-2 enhances hydrophobic interactions with the receptor’s transmembrane domain (TMD), while the carboxylic acid forms hydrogen bonds with Arg⁶⁶⁶ in the A₁ adenosine receptor . Molecular dynamics simulations suggest that conformational flexibility of the thiophene ring is critical for inducing allosteric transitions .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral resolution : Use of (S)-α-methylbenzylamine as a resolving agent for racemic mixtures .
- Asymmetric catalysis : Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to install stereocenters .
- Process optimization : Continuous-flow reactors with inline IR monitoring reduce reaction times and improve yield (>80%) compared to batch methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
